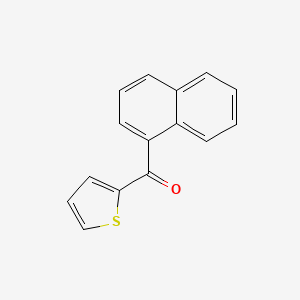

(Naphthalen-1-yl)(thiophen-2-yl)methanone

Descripción

(Naphthalen-1-yl)(thiophen-2-yl)methanone is a diarylketone compound featuring a naphthalene ring system linked via a ketone group to a thiophene moiety. This structure combines the aromatic and electronic properties of both naphthalene (a fused bicyclic aromatic hydrocarbon) and thiophene (a sulfur-containing heterocycle), making it a subject of interest in organic synthesis and materials science. The compound is typically synthesized via cross-coupling or acylation reactions, as evidenced by its structural analogs in the literature. For instance, related trimethylgermyl-substituted methanones, such as Naphthalen-1-yl(trimethylgermyl)methanone (3ah) and Thiophen-2-yl(trimethylgermyl)methanone (3ai), were prepared with yields of 71% and 75%, respectively, using CDCl₃ as a solvent .

Propiedades

IUPAC Name |

naphthalen-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUQMAGZVBAOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)(thiophen-2-yl)methanone typically involves the reaction of naphthalene derivatives with thiophene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of (Naphthalen-1-yl)(thiophen-2-yl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions

(Naphthalen-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron (Fe), nitrating agents in concentrated sulfuric acid.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

(Naphthalen-1-yl)(thiophen-2-yl)methanone has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials

Mecanismo De Acción

The mechanism of action of (Naphthalen-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Oxazolone-Fused Compound ()

The compound 2-(Naphthalen-1-yl)-4-(thiophen-2-yl-methylidene)-1,3-oxazol-5(4H)-one integrates an oxazolone ring fused with naphthalene and thiophene groups. Key distinctions include:

- Crystallographic Data : The asymmetric unit contains two independent molecules, with bond angles (e.g., C8'–C7–C2' = 121.2°) and torsional parameters indicative of planar aromatic systems .

- Synthetic Route: Unlike the straightforward acylation used for (Naphthalen-1-yl)(thiophen-2-yl)methanone, this compound likely requires multi-step cyclization.

Table 2: Crystallographic Parameters of Oxazolone Derivative

| Parameter | Value |

|---|---|

| Space Group | Not specified |

| R Factor | 0.054 |

| Mean σ(C–C) | 0.003 Å |

| Data-to-Parameter Ratio | 17.0 |

| Reference |

Thiazole-Containing Methanones ()

Thiazole derivatives, such as 2-amino-4-arylthiazol-5-ylnaphthalen-1-yl methanone, replace the thiophene moiety with a thiazole ring. These compounds are notable for their biological activity, particularly as antimicrobial or anticancer agents. Compared to (Naphthalen-1-yl)(thiophen-2-yl)methanone:

- Synthetic Complexity : Introduction of the thiazole group requires additional steps, such as Hantzsch thiazole synthesis.

Piperazine-Linked Methanones ()

Compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) incorporate a piperazine linker, expanding applications in medicinal chemistry (e.g., CNS targeting). Key differences:

- Electronic Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent methanone.

Spectroscopic and Analytical Comparisons

- ¹H NMR: For (Naphthalen-1-yl)(thiophen-2-yl)methanone, aromatic protons are expected in the 7.0–8.5 ppm range, similar to 3ah and 3ai .

- IR Spectroscopy : The carbonyl stretch (C=O) for diarylketones typically appears near 1700 cm⁻¹, as seen in related compounds like 7j (: 1741 cm⁻¹) .

Actividad Biológica

(Naphthalen-1-yl)(thiophen-2-yl)methanone, a compound featuring both naphthalene and thiophene moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and antiviral activities, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure contributes to its unique biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives containing thiophene and naphthalene have shown promising results in scavenging free radicals. A study highlighted that certain derivatives exhibited DPPH scavenging activities comparable to or exceeding that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Related Compounds

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| (Naphthalen-1-yl)(thiophen-2-yl)methanone | TBD | TBD |

| Hydrazone derivative 36 | 135 | Higher |

| Hydrazone derivative 37 | TBD | Comparable |

Anticancer Activity

The anticancer potential of (Naphthalen-1-yl)(thiophen-2-yl)methanone has been evaluated against various cancer cell lines. In particular, derivatives have demonstrated selective cytotoxicity against HCT-116 colon cancer cells. For example, some synthesized compounds exhibited IC50 values ranging from 7.1 µM to 11.9 µM, indicating potent activity .

Case Study: HCT-116 Cell Line

A specific study investigated the effects of related compounds on the proliferation of HCT-116 cells. The results showed that these compounds not only inhibited cell growth but also induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism of action that disrupts normal cellular processes .

Table 2: Anticancer Activity of Selected Compounds

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 7.1 | HCT-116 | Cell cycle arrest |

| Compound B | 10.5 | HCT-116 | Apoptosis induction |

| Compound C | 11.9 | HCT-116 | Inhibition of proliferation |

Antiviral Activity

Recent studies have also explored the antiviral properties of similar compounds, particularly their ability to inhibit HIV integrase interactions. One compound (1,4-bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene) was shown to disrupt the LEDGF/p75-IN interaction at a concentration of 1 µM, which is crucial for HIV replication . This suggests a potential therapeutic application in HIV treatment.

Table 3: Antiviral Activity Summary

| Compound | EC50 (µM) | Target Interaction |

|---|---|---|

| 1,4-bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene | 11.19 | IN-LEDGF/p75 interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.